molecular formula C21H23N5O3 B2442328 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1421498-08-9

4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2442328
CAS No.: 1421498-08-9
M. Wt: 393.447
InChI Key: HRDKUBGUGQJJCU-UHFFFAOYSA-N
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Description

4-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine and pyrrole rings. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

4-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes involving piperazine and pyrimidine derivatives.

    Medicine: This compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The piperazine and pyrimidine rings can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-28-17-7-5-6-16(20(17)29-2)21(27)26-12-10-25(11-13-26)19-14-18(22-15-23-19)24-8-3-4-9-24/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDKUBGUGQJJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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